

Application Notes and Protocols: Defactinib Analogue-1 in Combination with Avutometinib

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Compound of Interest		
Compound Name:	Defactinib analogue-1	
Cat. No.:	B2601244	Get Quote

Disclaimer: Publicly available data specifically for "**Defactinib analogue-1**" in combination with avutometinib is limited. The following application notes and protocols are based on the extensive research and clinical data available for the structurally and functionally related FAK inhibitor, defactinib, in combination with the RAF/MEK inhibitor, avutometinib. These protocols are provided as a representative guide for researchers.

Introduction

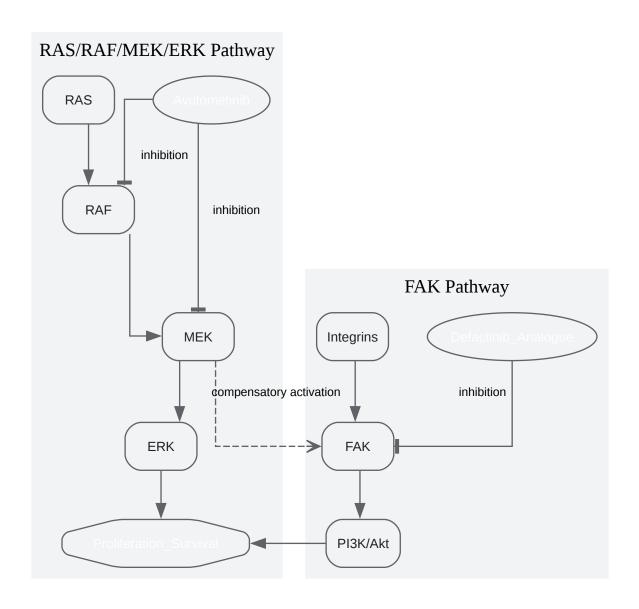
Avutometinib is a novel dual RAF/MEK inhibitor that blocks MEK kinase activity and the phosphorylation of MEK by RAF.[1] This mechanism of action can circumvent the compensatory MEK activation often seen with other MEK inhibitors.[1] Defactinib is a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[2] The activation of FAK signaling has been identified as a potential resistance mechanism to MEK inhibition.[1][3] The combination of a RAF/MEK inhibitor with a FAK inhibitor is hypothesized to overcome this resistance, leading to a more potent and durable anti-tumor response.[1][3] Preclinical and clinical studies have demonstrated that the combination of avutometinib and defactinib results in synergistic anti-tumor activity in various cancer models, including low-grade serous ovarian cancer (LGSOC), uterine carcinosarcomas, and high-grade endometrioid endometrial cancer.[3][4][5]

Mechanism of Action

The combination of a Defactinib analogue and avutometinib targets two critical signaling pathways involved in tumor cell proliferation, survival, and migration. Avutometinib inhibits the



RAS/RAF/MEK/ERK (MAPK) pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth.[1] However, inhibition of the MAPK pathway can lead to a compensatory activation of the FAK signaling pathway, which promotes cell survival and resistance to therapy.[1][3] By co-administering a FAK inhibitor like a Defactinib analogue, this escape mechanism is blocked. The dual inhibition leads to a more comprehensive blockade of pro-tumorigenic signaling, resulting in enhanced tumor cell death and reduced tumor growth.[4] [5][6]



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Figure 1: Dual inhibition of MAPK and FAK pathways.



Quantitative Data Summary

The following tables summarize the preclinical and clinical data for the combination of FAK and MEK inhibitors.

Table 1: Preclinical In Vitro and In Vivo Data



Cancer Model	Inhibitors Used	Key Findings	Reference
Low-Grade Serous Ovarian Cancer (LGSOC) Organoid	Avutometinib + Defactinib	Strong synergy observed (Combination Index = 0.53).	[1][6]
LGSOC Patient- Derived Xenograft (PDX)	Avutometinib + VS- 4718	Combination induced tumor regressions in 5 out of 6 animals.	[6]
KRAS wild-type LGSOC-PDX	Avutometinib + VS- 4718	Strong tumor growth inhibition compared to controls (p < 0.002). Median survival not reached at 60 days for combination vs. 20 days for control.	[7]
Uterine Carcinosarcoma (UCS) Xenograft	Avutometinib + VS- 4718	Superior tumor growth inhibition and longer survival compared to single agents (p < 0.002).	[5]
High-Grade Endometrioid Endometrial Cancer (EAC) Xenograft	Avutometinib + VS- 4718	Superior tumor growth inhibition compared to single agents (p < 0.001).	[4][8]
Glioblastoma (GBM) Stem Cells	Trametinib + VS-4718	Potent activity at nanomolar concentrations in 2D and 3D assays.	[9]
Uveal Melanoma (UM) Patient-Derived Xenografts	Trametinib + VS-4718	Remarkable in vivo activity, with some cases of complete tumor regression.	[10]



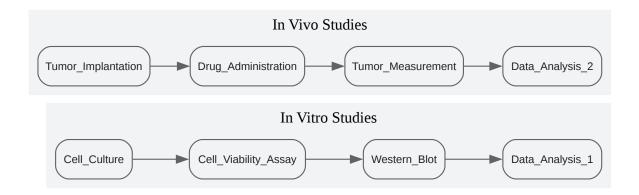
Table 2: Clinical Trial Data for Avutometinib and Defactinib in LGSOC

Trial	Patient Population	Overall Response Rate (ORR)	Median Duration of Response (DoR)	Median Progressio n-Free Survival (PFS)	Reference
RAMP-201 (Phase 2)	Recurrent LGSOC (all patients)	31%	31.1 months	12.9 months	[11]
KRAS-mutant LGSOC	44%	31.1 months	22.0 months	[11]	
KRAS wild-	17%	Not Reported	12.8 months	[11]	-
FRAME (Phase 1)	Recurrent LGSOC (evaluable for efficacy)	42.3%	26.9 months	20.1 months	[12]
KRAS-mutant LGSOC	58.3%	Not Reported	30.8 months		
KRAS wild- type LGSOC	33.3%	Not Reported	8.9 months		-

Experimental Protocols

The following are representative protocols for key experiments to evaluate the combination of a Defactinib analogue and avutometinib.





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Figure 2: General experimental workflow.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of a Defactinib analogue and avutometinib, alone and in combination, on the viability of cancer cell lines.

Materials:

- · Cancer cell lines of interest
- Complete cell culture medium
- 96-well plates
- **Defactinib analogue-1** (stock solution in DMSO)
- Avutometinib (stock solution in DMSO)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader capable of measuring absorbance at 490 nm

Procedure:



- Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μL of complete medium. Incubate overnight at 37°C, 5% CO2.
- Drug Treatment: Prepare serial dilutions of **Defactinib analogue-1** and avutometinib in culture medium. Add the drugs to the wells, either as single agents or in combination, in a final volume of 200 µL. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
- MTS Assay: Add 20 μL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
 Determine IC50 values for each compound and assess synergy using software such as
 CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Protocol 2: Western Blotting for Phospho-FAK and Phospho-ERK

This protocol is to assess the pharmacodynamic effects of the drug combination on target engagement.

Materials:

- Treated cell lysates or tumor tissue homogenates
- Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Protein Extraction and Quantification: Lyse cells or homogenize tissues in lysis buffer.
 Determine protein concentration using the BCA assay.
- SDS-PAGE and Transfer: Denature 20-30 μg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.
 Incubate with primary antibodies overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRPconjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
- Imaging: Capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify band intensities using densitometry software and normalize to the loading control. Compare the levels of phosphorylated proteins in treated samples to controls.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the combination therapy in a mouse xenograft model.[4][5][7]

Materials:

• Immunocompromised mice (e.g., SCID or nude mice)



- Cancer cell line for implantation
- Matrigel (optional)
- **Defactinib analogue-1** and avutometinib formulations for oral gavage
- Vehicle control
- · Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
- Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., Vehicle, **Defactinib analogue-1** alone, Avutometinib alone, Combination).
- Drug Administration: Administer drugs and vehicle according to the desired schedule and dosage. For example, avutometinib can be administered twice weekly and the Defactinib analogue daily by oral gavage.[4][5][7]
- Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers
 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as an indicator of toxicity.
- Endpoint: Continue treatment until tumors in the control group reach a predetermined size, or for a specified duration. Euthanize mice at the endpoint and excise tumors for further analysis (e.g., western blotting, IHC).
- Data Analysis: Plot mean tumor volume ± SEM for each group over time. Analyze for statistical significance between groups. Construct Kaplan-Meier survival curves if applicable.

Safety and Tolerability

In clinical trials of avutometinib and defactinib, the combination has been generally well-tolerated.[3] The most common adverse events include rash, increased creatine



phosphokinase (CPK), nausea, diarrhea, fatigue, and elevated liver enzymes.[3] Most adverse events are Grade 1 or 2 and can be managed with dose modifications or supportive care.[3]

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